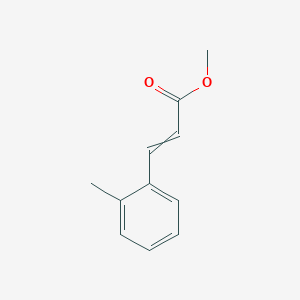

methyl 3-(2-methylphenyl)prop-2-enoate

Description

Methyl 3-(2-methylphenyl)prop-2-enoate is an α,β-unsaturated ester characterized by a 2-methylphenyl substituent at the β-position of the propenoate backbone. This compound is synthesized via esterification of the corresponding cinnamic acid derivative, as exemplified in the preparation of methyl 3-phenyl-2-propenoate (). The presence of the 2-methyl group on the aromatic ring introduces steric and electronic effects that influence its reactivity, solubility, and crystallinity.

Properties

Molecular Formula |

C11H12O2 |

|---|---|

Molecular Weight |

176.21 g/mol |

IUPAC Name |

methyl 3-(2-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O2/c1-9-5-3-4-6-10(9)7-8-11(12)13-2/h3-8H,1-2H3 |

InChI Key |

FVSMIMXZNUZTOE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-methylphenyl)prop-2-enoate typically involves the esterification of 3-(2-methylphenyl)-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(2-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the double bond can yield the saturated ester.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Friedel-Crafts alkylation or acylation reactions can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

Oxidation: 3-(2-Methylphenyl)-2-propenoic acid.

Reduction: Methyl 3-(2-methylphenyl)propanoate.

Substitution: Various substituted methyl 3-(2-methylphenyl)-2-propenoates depending on the substituent introduced.

Scientific Research Applications

methyl 3-(2-methylphenyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

Industry: Employed in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of methyl 3-(2-methylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The position and nature of substituents on the phenyl ring significantly alter physicochemical properties. Key analogs include:

Key Observations :

Ester Group Modifications

The choice of ester (methyl vs. ethyl) affects volatility and hydrolysis rates:

Key Insight : Methyl esters, like the target compound, are typically more volatile and reactive under acidic conditions compared to bulkier esters .

Functional Group Additions

Additional functional groups introduce diverse reactivities:

Comparison :

- The 2-methylphenyl group in the target compound lacks hydrogen-bonding donors, unlike hydroxy-substituted analogs (e.g., ), resulting in lower polarity and reduced solubility in polar solvents .

- Heterocyclic substituents (e.g., pyridinyl in ) introduce nitrogen-based interactions, altering biological activity and coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.